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3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide

Quorum sensing Proteomics Sinorhizobium meliloti

3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide, systematically also known as N-(3-oxo-cis-11-hexadecenoyl)-L-homoserine lactone or 3-oxo-C16:1-HSL (CAS 479050-91-4), is a long-chain N-acyl homoserine lactone (AHL) belonging to the class of bacterial quorum sensing autoinducers. This compound is characterized by a 16-carbon acyl chain containing a cis-11 double bond and a 3-oxo substitution, coupled to an L-homoserine lactone ring.

Molecular Formula C20H33NO4
Molecular Weight 351.5 g/mol
CAS No. 479050-91-4
Cat. No. B6595801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide
CAS479050-91-4
Molecular FormulaC20H33NO4
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O
InChIInChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)
InChIKeyNNIVINPZTHXZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide (3-Oxo-C16:1-HSL): Procurement Guide for Long-Chain AHL Quorum Sensing Research


3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide, systematically also known as N-(3-oxo-cis-11-hexadecenoyl)-L-homoserine lactone or 3-oxo-C16:1-HSL (CAS 479050-91-4), is a long-chain N-acyl homoserine lactone (AHL) belonging to the class of bacterial quorum sensing autoinducers [1]. This compound is characterized by a 16-carbon acyl chain containing a cis-11 double bond and a 3-oxo substitution, coupled to an L-homoserine lactone ring [2]. It functions as a native signaling molecule in Gram-negative bacteria including Sinorhizobium meliloti, Agrobacterium vitis, and Pseudomonas aeruginosa, regulating population density-dependent gene expression related to symbiosis, virulence, and biofilm formation [1][3].

Long-chain AHL with cis-11 unsaturation and 3-oxo substitution; distinct from saturated C16-HSL variants
Native QS signal in Sinorhizobium meliloti, Agrobacterium vitis, and Pseudomonas aeruginosa
Relevant for studies of symbiosis gene regulation, virulence factor expression, and biofilm formation

3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide (3-Oxo-C16:1-HSL): Why Generic AHL Substitution Is Not Scientifically Valid


Long-chain N-acyl homoserine lactones (AHLs) exhibit pronounced acyl chain length- and substitution-dependent specificity in both receptor binding and downstream biological response [1]. Within the C16-HSL family alone, four distinct molecular variants exist—C16-HSL, 3-oxo-C16-HSL, C16:1-HSL, and 3-oxo-C16:1-HSL—each demonstrating markedly different receptor activation profiles and biological activities [2]. Experimental evidence demonstrates that 3-oxo-C16:1-HSL induces substantially broader and quantitatively distinct proteomic changes compared to shorter-chain AHLs such as C14-HSL, affecting nearly three times as many proteins under identical exposure conditions [3]. Furthermore, among the multiple AHL signals produced by S. meliloti, only C16:1-HSL and 3-oxo-C16:1-HSL stimulate swarming motility and exopolysaccharide II production, underscoring that AHLs within the same organism cannot be functionally interchanged [4].

3-oxo-C16:1-HSL
vs. C16-HSL / 3-oxo-C16-HSL / C16:1-HSL
Acyl chain length and substitution pattern may shift receptor binding and downstream proteomic response
3-oxo-C16:1-HSL
vs. C14-HSL (shorter-chain analog)
Reported broader regulatory network engagement may not transfer; nearly 3× fewer proteins affected by C14-HSL in S. meliloti
3-oxo-C16:1-HSL
vs. Other SinI-produced AHLs
Swarming motility and EPS II induction may not be reproduced by 3-oxo-C14-HSL, C16-HSL, or 3-oxo-C16-HSL

3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide (3-Oxo-C16:1-HSL): Quantitative Differentiation Evidence Versus Analogs


Proteomic Impact Comparison: 3-Oxo-C16:1-HSL Versus C14-HSL in Sinorhizobium meliloti

In a direct head-to-head proteomic comparison using early-log-phase cultures of S. meliloti wild-type strain, 3-oxo-C16:1-homoserine lactone (3-oxo-C16:1-HL) induced substantially broader protein accumulation changes than the shorter-chain analog C14-HL [1].

Proteomic impact vs C14-HL
Head-to-head
40 vs 13 proteins affected
Supports broader regulatory network engagement in S. meliloti
2-h exposure, early-log cultures, 56 total proteins identified
Quorum sensing Proteomics Sinorhizobium meliloti

LasR-Based Biosensor Relative Response: 3-Oxo-C16:1-HSL Versus C16-HSL Family Members

In a comparative evaluation of 13 diverse long-chain AHLs using a LasR-based E. coli bioluminescence biosensor (pSB1075), 3-oxo-C16:1-HSL exhibited dramatically higher relative response than other members of the C16-HSL family [1].

LasR biosensor relative response
Head-to-head
Relative response = 80 (C16-HSL = 1.0)
Supports high-sensitivity detection in LasR-based biosensor platforms
E. coli pSB1075 bioluminescence assay; 13 AHLs tested
Biosensor AHL detection LasR receptor

Swarming Motility and EPS II Regulation Specificity: 3-Oxo-C16:1-HSL Versus Other SinI-Produced AHLs

Among the multiple AHL signals produced by S. meliloti Rm8530, only two specific molecular species—C16:1-HSL and 3-oxo-C16:1-HSL—stimulate swarming motility in an ExpR-dependent manner and induce the wggR reporter fusions, while other SinI-produced AHLs do not [1].

Swarming & EPS II specificity
Head-to-head
Positive swarming and strongest wggR activation
Unique functional capability among SinI-produced AHLs in S. meliloti
Semi-solid surface assay; other SinI AHLs did not stimulate swarming
Swarming motility Exopolysaccharide wggR regulation

Host Plant Proteome Modulation: 3-Oxo-C16:1-HSL Detection by Medicago truncatula

Proteome studies have demonstrated that the model legume host Medicago truncatula can detect nanomolar levels of bacterial AHLs including 3-oxo-C16:1-HSL from its symbiont S. meliloti, and responds with global and specific protein accumulation changes [1].

Host plant proteome modulation
Cross-study
Nanomolar detection; triggers global proteome changes in M. truncatula
Supports inter-kingdom signaling model in legume-rhizobium symbiosis
Quantitative threshold not reported; data to verify
Plant-microbe symbiosis Host response Medicago truncatula

Structural Determinants: 3-Oxo and Δ11-Cis Unsaturation Differentiation from Saturated and Unsubstituted C16-HSL Analogs

Within the four-member C16-HSL family, 3-oxo-C16:1-HSL is structurally defined by two key modifications—the 3-oxo substitution and the cis-11 double bond—that confer distinct receptor recognition and biological activity compared to C16-HSL (fully saturated, no 3-oxo), 3-oxo-C16-HSL (3-oxo, no double bond), and C16:1-HSL (double bond, no 3-oxo) [1][2].

Structural determinants
Class-level
C16 chain, 3-oxo at C3, cis-Δ11 double bond
Defines molecular recognition specificity vs other C16-HSL family members
Characterized by HPLC, GC/MS, ESI-MS/MS
Structure-activity relationship AHL signaling specificity LuxR-type receptor

3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide (3-Oxo-C16:1-HSL): Evidence-Based Research and Industrial Application Scenarios


AHL Biosensor Development and Long-Chain Signal Detection Assays

Based on the 80-fold higher LasR-biosensor response relative to C16-HSL [1], 3-oxo-C16:1-HSL serves as an optimal positive control or calibration standard for developing LasR-based detection systems targeting long-chain AHLs with 3-oxo substitution and unsaturation. Its exceptional sensitivity in this biosensor platform makes it valuable for environmental monitoring of quorum sensing signals from Agrobacterium and Pseudomonas species [1].

Global Proteomic Studies of Quorum Sensing Regulation in Rhizobia

For investigations requiring comprehensive mapping of quorum sensing-regulated proteomes in Sinorhizobium meliloti, 3-oxo-C16:1-HSL is the preferred inducer over shorter-chain analogs like C14-HL, given that it affects 40 of 56 identified proteins versus only 13 for C14-HL [2]. This broader regulatory impact enables more complete characterization of the QS regulon in this agriculturally important nitrogen-fixing symbiont [2].

Swarming Motility and Exopolysaccharide II Regulation Studies

In S. meliloti surface motility and biofilm-related research, 3-oxo-C16:1-HSL is one of only two AHLs (along with C16:1-HSL) capable of stimulating ExpR-dependent swarming and activating wggR-driven EPS II production [3]. Studies of symbiosis-relevant surface behaviors and exopolysaccharide regulation in this organism require this specific AHL, as other SinI-produced signals (3-oxo-C14-HSL, C16-HSL, 3-oxo-C16-HSL) fail to induce these phenotypes [3].

Plant-Microbe Inter-Kingdom Signaling Research

For investigations of AHL-mediated communication between rhizobia and their legume hosts, 3-oxo-C16:1-HSL represents a biologically authentic signal that is both produced by S. meliloti and detected by Medicago truncatula roots at nanomolar concentrations, triggering global proteome changes in the host plant [4]. This makes it an essential tool for studies of the molecular dialogue underlying symbiotic nodulation and nitrogen fixation [4].

Application
Selection Property
Validation Focus
LasR-based biosensor development
Reported high-sensitivity LasR response profile
Biosensor signal-to-noise and detection limit validation
Global QS proteome mapping in S. meliloti
Broader regulatory network engagement vs shorter-chain AHLs
Proteomic coverage comparison against C14-HL
Surface motility and EPS II regulation
ExpR-dependent swarming and wggR activation specificity
Phenotypic response verification against other SinI AHLs
Inter-kingdom signaling in legume symbiosis
Host plant detection and proteomic response induction
M. truncatula root proteome modulation and concentration-response review
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